N-(4-bromo-2-fluorophenyl)benzamide
Description
N-(4-Bromo-2-fluorophenyl)benzamide is a benzamide derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring attached to the amide nitrogen. This substitution pattern confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. For instance, the methoxy-substituted analog has a molecular weight of 324.145 g/mol, a boiling point of 335.6±42.0 °C, and a logP value of 3.47, indicating moderate hydrophobicity .
Properties
Molecular Formula |
C13H9BrFNO |
|---|---|
Molecular Weight |
294.12 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H9BrFNO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
XRFXQWRKLOSMNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence molecular properties and bioactivity. Key analogs include:
N-(4-Chloro-2-fluorophenyl)benzamide (Compound 21, )
- Structure : Chlorine replaces bromine at the para position.
- Synthesis : Lower yield (34%) compared to brominated analogs, suggesting reduced reactivity of the chloro substituent in amidation reactions .
- Physicochemical Impact : Chlorine’s smaller atomic radius and lower electron-withdrawing capacity may reduce steric hindrance and alter solubility compared to bromine.
N-(4-Bromo-3-chlorophenyl)-4-fluorobenzamide ()
- Structure : Additional chlorine at the meta position and fluorine on the benzamide ring.
- Molecular Weight : 328.56 g/mol, higher than the target compound due to the extra chlorine .
- Bioactivity Implications : Halogen positioning may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like MEK162 (a MEK inhibitor with a similar bromo-fluorophenyl motif) .
Substituent Effects on the Benzamide Core
Modifications to the benzamide ring alter electronic properties and intermolecular interactions:
N-(4-Bromo-2-fluorophenyl)-2-methoxybenzamide ()
- Structure : Methoxy group at the benzamide ring’s ortho position.
- Key Properties: Boiling point: 335.6±42.0 °C (higher than non-polar analogs due to hydrogen bonding capacity). logP: 3.47 (slightly more hydrophobic than unsubstituted benzamides) .
N-(4-Bromo-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 22, )
Crystallographic and Structural Comparisons
Physicochemical and Pharmacological Trends
Table 1. Key Properties of Selected Benzamide Derivatives
*Estimated based on analog data.
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